4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one
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Overview
Description
4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group and a pyrazolyl group attached to a butanone backbone, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one typically involves the reaction of 4-chlorobutanone with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrazole derivatives.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
- 4-(1H-Pyrazol-1-yl)benzonitrile
- Imidazole derivatives
Uniqueness
4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
560090-41-7 |
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Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-1-pyrazol-1-ylbutan-1-one |
InChI |
InChI=1S/C7H9ClN2O/c8-4-1-3-7(11)10-6-2-5-9-10/h2,5-6H,1,3-4H2 |
InChI Key |
DOTMSILGKMWCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)CCCCl |
Origin of Product |
United States |
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